An In-depth Technical Guide to the Chemical Properties and Potential Applications of 3-(Naphthalen-2-YL)isonicotinic Acid
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 3-(Naphthalen-2-YL)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-(Naphthalen-2-YL)isonicotinic acid is not extensively available in public literature. This guide synthesizes information from established chemical principles and data on its core components—naphthalene and isonicotinic acid—to provide a robust predictive analysis and a framework for future research.
Introduction: A Molecule of Untapped Potential
The convergence of well-established pharmacophores into novel molecular frameworks is a cornerstone of modern drug discovery. 3-(Naphthalen-2-YL)isonicotinic acid represents one such intriguing hybrid, wedding the rigid, lipophilic naphthalene scaffold with the versatile isonicotinic acid moiety. The naphthalene core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2] Concurrently, isonicotinic acid is renowned as the precursor to isoniazid, a first-line treatment for tuberculosis, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[3][4]
This guide provides a comprehensive theoretical and practical exploration of 3-(Naphthalen-2-YL)isonicotinic acid. By dissecting the predictable characteristics inherited from its parent structures, we will construct a detailed profile of its physicochemical properties, propose a robust synthetic pathway, and forecast its spectroscopic signature. Furthermore, we will delve into its potential biological activities, offering insights that can steer future research and development in this promising area.
Predicted Physicochemical and Spectroscopic Profile
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of 3-(Naphthalen-2-YL)isonicotinic acid, based on the known characteristics of naphthalene and isonicotinic acid.
| Property | Predicted Value | Rationale and Key Considerations |
| Molecular Formula | C₁₆H₁₁NO₂ | Derived from the chemical structure. |
| Molecular Weight | 249.27 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | >300 | Isonicotinic acid has a high melting point (sublimes >310°C). The addition of the bulky naphthalene group is expected to maintain a high melting point due to increased molecular weight and potential for strong intermolecular interactions. |
| pKa | ~4-5 | The pKa of isonicotinic acid is approximately 4.96. The electron-withdrawing nature of the naphthalene ring is unlikely to significantly alter the acidity of the carboxylic acid. |
| LogP | ~3.5-4.5 | This is an estimate based on the lipophilic nature of the naphthalene ring combined with the more polar isonicotinic acid moiety. This value suggests moderate lipophilicity, which could favor cell membrane permeability. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF. | Similar to many aromatic carboxylic acids, solubility in aqueous media is expected to be low, while solubility in polar aprotic solvents should be higher. |
Spectroscopic Signature: A Predictive Analysis
The structural elucidation of a novel compound relies on a combination of spectroscopic techniques. Below are the predicted key features in the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra for 3-(Naphthalen-2-YL)isonicotinic acid.
| Spectrum | Predicted Key Features |
| ¹H NMR | Aromatic Protons (Pyridine Ring): Signals expected in the δ 8.5-9.0 ppm range for protons adjacent to the nitrogen and δ 7.5-8.0 ppm for the other pyridine proton. Aromatic Protons (Naphthalene Ring): A complex multiplet pattern is expected between δ 7.5-8.5 ppm. Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 165-175 ppm. Aromatic Carbons: A series of signals in the δ 120-155 ppm range, corresponding to the carbons of both the pyridine and naphthalene rings. |
| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.[5][6] C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.[5][6] C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region. C-H Stretches (Aromatic): Signals above 3000 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 249. Key Fragmentation: Loss of COOH (m/z = 204) and fragmentation of the naphthalene and pyridine rings.[7][8][9] |
Proposed Synthesis: A Cross-Coupling Approach
The synthesis of 3-aryl isonicotinic acid derivatives is often achieved through palladium-catalyzed cross-coupling reactions.[10] A Suzuki or Negishi coupling reaction would be a robust and versatile method to construct the C-C bond between the naphthalene and pyridine rings.[11][12][13]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of 3-(Naphthalen-2-YL)isonicotinic acid.
Step 1: Reaction Setup
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To a dry Schlenk flask, add 3-bromoisonicotinic acid (1 equivalent), naphthalene-2-boronic acid (1.2 equivalents), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable ligand if necessary.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.
-
Filter the resulting solid, wash with water, and then a small amount of a cold non-polar solvent (e.g., hexane or ether) to remove non-polar impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized 3-(Naphthalen-2-YL)isonicotinic acid should be confirmed using the spectroscopic methods outlined in the previous section (¹H NMR, ¹³C NMR, FT-IR, and MS) and by High-Performance Liquid Chromatography (HPLC).
Diagram of Synthetic Workflow
Caption: Hypothetical activation and mechanism of action inspired by isoniazid.
Anticancer Potential
Naphthalene derivatives have shown significant promise as anticancer agents, targeting various pathways involved in cancer progression. [14][15][16][17]Some naphthalene-based compounds have been reported to inhibit tubulin polymerization, while others act as inhibitors of the STAT3 signaling pathway. [1] The fusion of a naphthalene moiety with isonicotinic acid could lead to novel anticancer compounds. The planar naphthalene structure is well-suited for intercalation into DNA or for binding to the active sites of enzymes, while the isonicotinic acid portion could be modified to enhance solubility and target specificity. Derivatives of 3-(Naphthalen-2-YL)isonicotinic acid could be explored for their ability to:
-
Inhibit the proliferation of various cancer cell lines.
-
Induce apoptosis (programmed cell death).
-
Inhibit key signaling pathways, such as STAT3.
Conclusion and Future Directions
While direct experimental data on 3-(Naphthalen-2-YL)isonicotinic acid is currently scarce, a thorough analysis of its constituent parts provides a strong foundation for its synthesis, characterization, and biological evaluation. The predictive data presented in this guide suggests a molecule with interesting physicochemical properties and significant therapeutic potential.
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to explore its potential as an antimicrobial, antitubercular, and anticancer agent. The insights provided in this guide offer a clear roadmap for researchers to unlock the potential of this promising hybrid molecule.
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